molecular formula C19H18N2O5 B4652094 N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B4652094
M. Wt: 354.4 g/mol
InChI Key: OAJJXPCLAOLFGO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with methoxy groups and an imino functionality, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the chromene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the synthesis of dyes and pigments due to its chromene core.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The methoxy and imino groups may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME)
  • 2’,5’-Dimethoxyfentanyl

Uniqueness

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with methoxy and imino functionalities. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-12-7-8-15(24-2)14(10-12)21-19(22)13-9-11-5-4-6-16(25-3)17(11)26-18(13)20/h4-10,20H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJJXPCLAOLFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

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